molecular formula C20H16FN3S B5046895 2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile

2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile

Cat. No.: B5046895
M. Wt: 349.4 g/mol
InChI Key: ABGDODHULZAART-WJDWOHSUSA-N
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Description

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve the reaction of a 3,4-dimethylphenyl-thiazole with a 4-fluorophenyl-aminoacrylonitrile. This is a hypothetical pathway and the actual synthesis could be different.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiazole ring and the phenyl rings would contribute to the rigidity of the molecule, while the acrylonitrile group could potentially participate in additional reactions.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the acrylonitrile group could participate in addition reactions, while the thiazole ring might undergo substitution reactions.

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to note that many acrylonitrile derivatives are toxic and can be harmful if ingested or inhaled.

Future Directions

Given the potential biological activity of thiazole derivatives, this compound could be of interest for further study. Future research could focus on synthesizing the compound and testing its biological activity .

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-13-3-4-15(9-14(13)2)19-12-25-20(24-19)16(10-22)11-23-18-7-5-17(21)6-8-18/h3-9,11-12,23H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGDODHULZAART-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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